molecular formula C18H24N2O3 B2853293 N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide CAS No. 1436205-53-6

N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide

Cat. No.: B2853293
CAS No.: 1436205-53-6
M. Wt: 316.401
InChI Key: PWRQQGBFDYACFY-UHFFFAOYSA-N
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Description

N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide likely involves multiple steps, including the formation of the oxan ring, the introduction of the cyano group, and the attachment of the dimethylphenoxy group. Typical reaction conditions might include the use of catalysts, specific temperatures, and solvents to facilitate these reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, cost, and safety. This might involve continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Conditions would vary depending on the specific reaction, including temperature, pressure, and solvent choice.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide could have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible therapeutic applications, pending further research.

    Industry: Use in the production of materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action would depend on its specific applications. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar compounds might include other cyano-substituted oxan derivatives or phenoxybutanamides. The uniqueness of N-(4-Cyanooxan-4-YL)-4-(3,4-dimethylphenoxy)butanamide could lie in its specific functional groups and their arrangement, which might confer unique chemical properties or biological activities.

Conclusion

This compound is a compound with potential applications in various fields. Further research and detailed studies are necessary to fully understand its properties, reactions, and applications.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-4-(3,4-dimethylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-14-5-6-16(12-15(14)2)23-9-3-4-17(21)20-18(13-19)7-10-22-11-8-18/h5-6,12H,3-4,7-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRQQGBFDYACFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCC(=O)NC2(CCOCC2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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